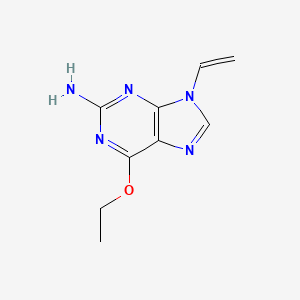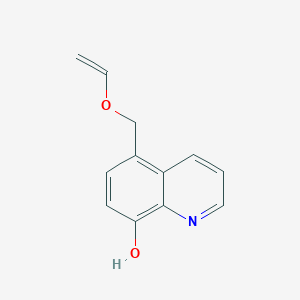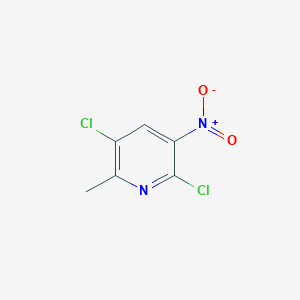![molecular formula C11H16N4 B11897903 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isobutyl and methyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness: 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific isobutyl and methyl substituents, which can influence its biological activity and chemical reactivity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable target for further research .
属性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI 键 |
PMFFOMBOVOQNKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN(C=C2C(=N1)N)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)


![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)


